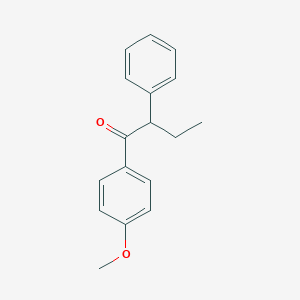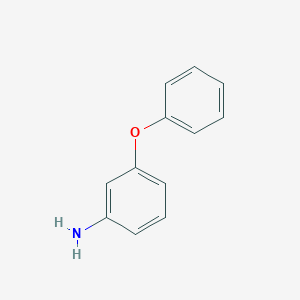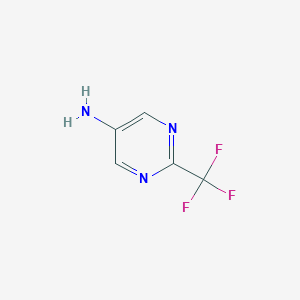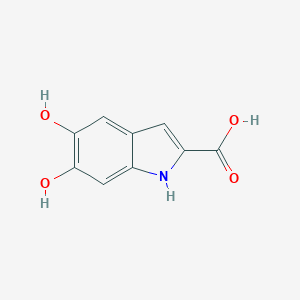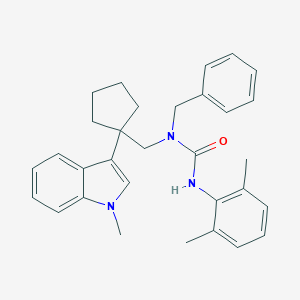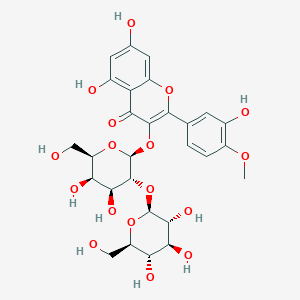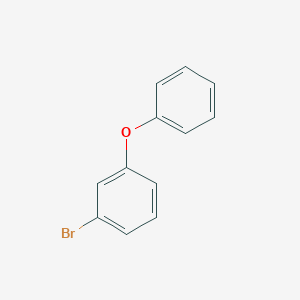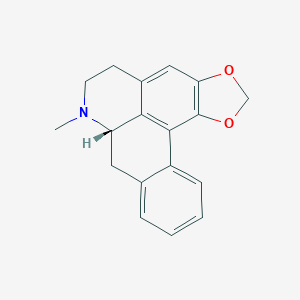
Aporheine
説明
Aporheine is a type of aporphine alkaloid . Aporphine alkaloids are a significant group of isoquinoline alkaloids in nature, with a variety of examples of chemical structure and pharmacological application .
Synthesis Analysis
The synthesis of aporphine alkaloids has been studied extensively. For instance, the synthesis of aporphine cores has been achieved through reactions between an isoquinoline derivative and silylaryl triflates promoted by CsF . This approach has been used in the total syntheses of various aporphine alkaloids .
Molecular Structure Analysis
Aporheine is an organic molecule containing nitrogen atoms in its structure . The structural characteristics of aporphine and its relationship with its activity have been studied .
Chemical Reactions Analysis
Aporphine alkaloids have been studied for their antioxidant properties. For example, the antioxidant activities of aporphine and phenanthrene alkaloids were studied in the reaction with a stable DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical .
科学的研究の応用
Metabolic Syndrome and Cardiovascular Health
Aporheine, a natural aporphine alkaloid, shows promise in managing metabolic syndrome and its components. Metabolic syndrome encompasses various risk factors, including insulin resistance, hyperlipidemia, hypertension, and oxidative stress . Aporheine’s activities include:
Antioxidant and Anticancer Properties
Aporheine exhibits radical scavenging activity, attributed to compounds like (−)-N-methylasimilobine and lysicamine . Its antioxidant effects may protect against oxidative damage and support overall well-being.
Lumbago and Arthralgia Management
Although primarily studied in other aporphine alkaloids, Aporheine’s potential role in managing lumbago and arthralgia warrants exploration. These conditions involve pain and inflammation, and Aporheine’s pharmacological properties may offer relief .
作用機序
Target of Action
Aporheine, also known as Apomorphine, is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors . These receptors are primarily located in the caudate-putamen, a region of the brain responsible for locomotor control .
Mode of Action
The interaction of Aporheine with its targets results in the stimulation of D2 receptors in the caudate-putamen . This stimulation may be responsible for Aporheine’s action . The exact means by which the cellular effects of aporheine treat hypomobility of parkinson’s remain unknown .
Biochemical Pathways
The biochemical pathways affected by Aporheine are primarily related to dopamine signaling. By acting as a dopamine agonist, Aporheine can influence the dopaminergic pathways in the brain, particularly those involved in motor control .
Pharmacokinetics
Aporheine has a short duration of action and a wide therapeutic index . It is rapidly absorbed and distributed in the body, with the onset of a clinical response usually occurring within 7–10 minutes after subcutaneous injection and lasting for about 45–60 minutes . This makes intermittent subcutaneous injections of Aporheine a highly suitable rescue therapy for patients experiencing “on/off” fluctuations during chronic levodopa therapy .
Result of Action
The molecular and cellular effects of Aporheine’s action primarily involve the stimulation of dopaminergic receptors, which can lead to improvements in motor control in patients with Parkinson’s disease . It should be noted that aporheine can also cause side effects such as nausea, vomiting, daytime somnolence, hypotension, oral mucosal irritation, falls, hallucinations, and psychotic-like behavior .
Action Environment
The action, efficacy, and stability of Aporheine can be influenced by various environmental factors. For example, the inhibitory action of Aporheine in alkaline media is more complicated than its action at neutral and acidic pH . The sigmoid dependence of inhibition on Aporheine concentration is best interpreted as a result of the induction of the second binding site of the enzyme subunit for Aporheine after the binding of the first molecule of this ligand .
将来の方向性
特性
IUPAC Name |
(12S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYWRARKVGOBK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=CC=C54)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aporeine | |
CAS RN |
2030-53-7 | |
| Record name | Aporeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APOREINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C0X3XW6QA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the interaction between Aporheine and glutamate dehydrogenase?
A1: Glutamate dehydrogenase (GDH) is an enzyme with crucial roles in nitrogen and glutamate metabolism. [] Studying the interaction of compounds like Aporheine with GDH provides valuable insights into potential mechanisms for modulating enzyme activity. This knowledge can be instrumental in developing novel therapeutic strategies for diseases where GDH dysregulation is implicated.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



